2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
Description
This compound belongs to a class of spirocyclic triazaspiro derivatives featuring a sulfanyl-acetamide backbone. Its core structure comprises a 1,4,8-triazaspiro[4.5]deca-1,3-diene system substituted with a 4-fluorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked N-phenylacetamide moiety at position 2. The spirocyclic framework confers conformational rigidity, which may improve target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHIBFAIUJTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-Phenylacetamide involves several steps. One method involves the N-arylation of pyrazolone using copper (I) iodide catalyst followed by reduction to give amine. The coupling of the amine with 3-(4-fluorophenyl)propionic acid and deprotection of the Boc group yields the final compound . Industrial production methods may vary, but typically involve similar multi-step synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies indicate that compounds with similar triazole structures exhibit significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The unique spirocyclic structure of this compound may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Research has shown that derivatives of triazole compounds possess antimicrobial activity. The presence of the sulfanyl group in this compound could enhance its interaction with microbial enzymes or receptors, potentially leading to effective antimicrobial agents.
-
Neurological Applications :
- The compound's structural characteristics suggest potential neuroprotective effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Synthetic Methodologies
The synthesis of 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
- Introduction of Functional Groups : The incorporation of the fluorophenyl group is often performed via electrophilic aromatic substitution methods.
- Sulfanyl Group Attachment : Nucleophilic substitution reactions are utilized to attach the sulfanyl moiety to the acetamide derivative.
The biological activity of 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide has been evaluated in various studies:
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Antimicrobial | Inhibition of microbial enzyme activity | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Oncology Trials : Clinical trials have shown promising results for triazole derivatives in targeting specific cancer types, indicating that further exploration of this compound could lead to novel therapeutic agents.
- Antimicrobial Research : Laboratory studies have demonstrated that compounds with similar functional groups exhibit significant activity against resistant strains of bacteria and fungi.
- Neuroprotection Studies : Animal models have indicated that triazole-based compounds can provide neuroprotection by reducing oxidative stress and inflammation in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Fluorophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-Phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind with high affinity to certain receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
Fluorine’s electronegativity may also improve binding affinity to polar targets . Bromine and chlorine substituents increase molecular weight and lipophilicity (clogP est. +0.5–1.0), which could enhance target engagement but reduce aqueous solubility .
Acetamide Modifications: The target’s N-phenyl group lacks electron-donating groups (e.g., methoxy or methyl in analogs), which may reduce metabolic oxidation but limit solubility.
Spirocyclic Rigidity :
All analogs retain the 1,4,8-triazaspiro[4.5]deca-1,3-diene core, suggesting a conserved mechanism of action, possibly as kinase or protease inhibitors. Conformational restraint likely enhances selectivity over flexible scaffolds .
Research Findings and Implications
- SHELX Applications : Structural studies of similar compounds often employ SHELX software for crystallographic refinement, ensuring accurate determination of bond angles and torsional strain in the spirocyclic system .
- SAR Trends :
- Halogenated Aryl Groups : Bromine and chlorine analogs exhibit higher in vitro potency in protease inhibition assays (IC₅₀ ~10–50 nM) compared to fluorine (IC₅₀ ~100 nM), likely due to enhanced hydrophobic interactions.
- Acetamide Tail : N-Aryl groups with electron-donating substituents (e.g., methoxy) show improved solubility (>50 µg/mL in PBS) but shorter half-lives in hepatic microsomes (~30 min vs. ~60 min for unsubstituted phenyl) .
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic core structure, which is critical for its biological activity. The presence of the 4-fluorophenyl group is significant as fluorine can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions leading to modulation of target activities, which can result in various pharmacological effects.
Biological Activity
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Antipsychotic Effects : Related compounds have demonstrated antipsychotic profiles in behavioral pharmacological models. For instance, studies on triazaspiro compounds suggest their potential efficacy in treating psychotic disorders with reduced side effects compared to traditional antipsychotics .
- Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes involved in key metabolic pathways. This property can be leveraged for therapeutic applications in conditions like cancer or neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antipsychotic Profile : A study involving related triazaspiro compounds found that they effectively suppressed self-stimulation behavior in rats while requiring higher doses to induce catalepsy, suggesting a favorable therapeutic window .
- Enzyme Interaction Studies : Preliminary investigations into enzyme interactions have shown promising results, indicating that the compound may inhibit specific pathways linked to cancer progression and inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
